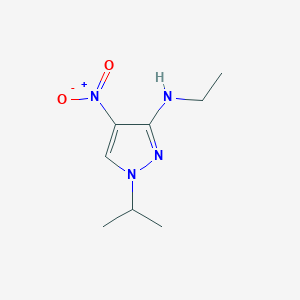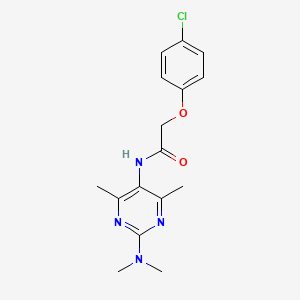
2-(4-chlorophenoxy)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is a central nervous system stimulant. It mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition .
Synthesis Analysis
A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone has been described, which involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is C12H16ClNO3 and its molecular weight is 257.71 .
Physical And Chemical Properties Analysis
The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr). Its density is approximately 1.2038 (rough estimate) and refractive index is estimated to be 1.5200 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Researchers have developed new series of compounds through a practical synthesis approach, aiming to evaluate their antibacterial and antifungal activities. For instance, one study focused on synthesizing monocyclic β-lactams with potential antimicrobial properties against a range of microorganisms. These compounds were characterized using spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry, highlighting a methodological advancement in creating new antimicrobial agents (Pagadala et al., 2012).
Pesticide Development
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, closely related to the chemical structure , have been characterized for their potential as pesticides. X-ray powder diffraction techniques were employed to detail the properties of these compounds, suggesting their suitability in pest management strategies. This research provides foundational data for developing new pesticide formulas to improve agricultural practices (Olszewska et al., 2011).
Antitumor Activity and Molecular Docking
Exploratory studies into novel pyrimidinone derivatives have shown promising antitumor activities. One study conducted microwave irradiation synthesis of specific compounds and evaluated their effectiveness against cancer cell lines. Additionally, molecular docking and Density Functional Theory (DFT) studies were performed to understand the interactions at the molecular level, offering insights into the compounds' mechanisms of action and potential as cancer therapeutics (Fahim et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-15(11(2)19-16(18-10)21(3)4)20-14(22)9-23-13-7-5-12(17)6-8-13/h5-8H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRJBBYLSQXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

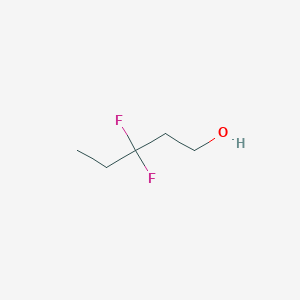
![1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole](/img/structure/B2656635.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656637.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
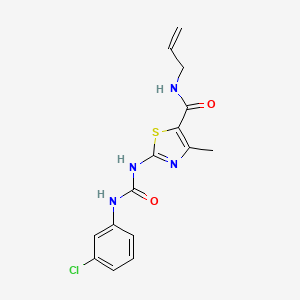
![1-(4-Chlorophenyl)-5-[(dimethylsulfamoylamino)methyl]tetrazole](/img/structure/B2656643.png)
![2-[(allylamino)carbothioyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2656644.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2656645.png)
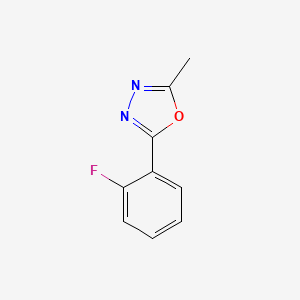
![8-(3-((4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656647.png)
![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)
